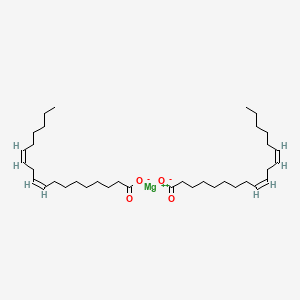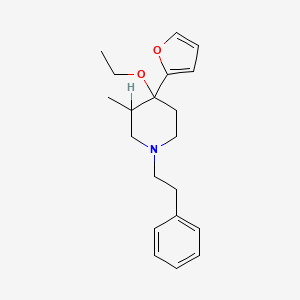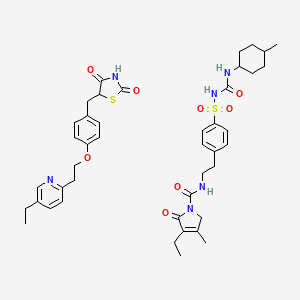
Glimy
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Glimepiride involves several synthetic steps. One common method starts with the reaction of 4-methylcyclohexyl isocyanate with 4-aminobenzenesulfonamide to form the intermediate compound. This intermediate is then reacted with 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide under specific conditions to yield Glimepiride .
Industrial Production Methods
Industrial production of Glimepiride typically involves large-scale synthesis using the same basic steps as the laboratory preparation but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Glimepiride undergoes several types of chemical reactions, including:
Oxidation: Glimepiride can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the sulfonylurea group.
Substitution: Substitution reactions can occur at the aromatic ring or the sulfonylurea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of Glimepiride .
科学研究应用
Glimepiride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfonylurea chemistry.
Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.
Medicine: Extensively studied for its efficacy and safety in managing type 2 diabetes.
Industry: Used in the development of new antidiabetic drugs and formulations.
作用机制
Glimepiride acts as an insulin secretagogue. It lowers blood sugar by stimulating the release of insulin from pancreatic beta cells and by inducing increased activity of intracellular insulin receptors . The primary molecular target is the ATP-sensitive potassium channels (K_ATP channels) on the beta cells, which, when blocked, cause depolarization and subsequent insulin release .
相似化合物的比较
Similar Compounds
Glipizide: Another second-generation sulfonylurea with a shorter duration of action compared to Glimepiride.
Glyburide: Similar to Glimepiride but associated with a higher risk of hypoglycemia.
Tolbutamide: A first-generation sulfonylurea with a different safety and efficacy profile.
Uniqueness
Glimepiride is unique among sulfonylureas due to its longer duration of action and lower risk of hypoglycemia and weight gain. It also has fewer cardiovascular effects compared to other sulfonylureas, making it a safer option for patients with cardiovascular concerns .
属性
CAS 编号 |
949116-28-3 |
|---|---|
分子式 |
C43H54N6O8S2 |
分子量 |
847.1 g/mol |
IUPAC 名称 |
4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H34N4O5S.C19H20N2O3S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);3-8,12,17H,2,9-11H2,1H3,(H,21,22,23) |
InChI 键 |
LPUABPUGKFRHNX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



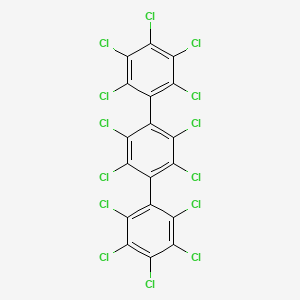
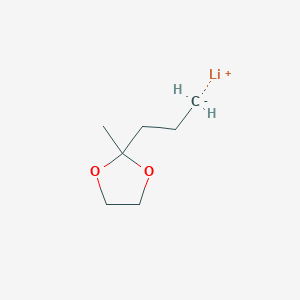
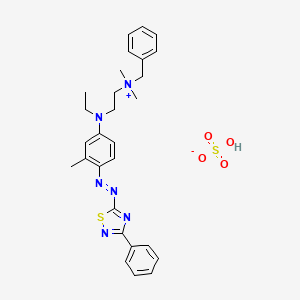
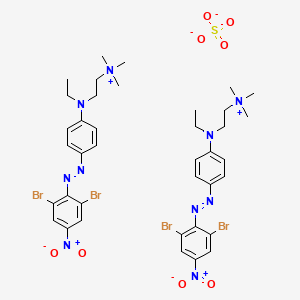
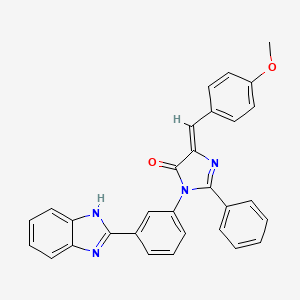


![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)


